[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate
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Overview
Description
[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyano group, a nitroanilino group, and a methoxyphenyl group, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include cyanoacetic acid, nitroaniline, and methoxybenzaldehyde. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines from nitro groups.
Scientific Research Applications
Chemistry
In chemistry, [4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its functional groups allow it to interact with specific biological targets, making it useful for investigating biochemical pathways and mechanisms.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be explored for its ability to interact with specific molecular targets, leading to the development of new drugs or treatments for various diseases.
Industry
Industrially, this compound can be used in the production of specialty chemicals, dyes, and materials with unique properties. Its versatility makes it valuable for developing new products and improving existing ones.
Mechanism of Action
The mechanism of action of [4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate involves its interaction with specific molecular targets The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways
Comparison with Similar Compounds
Similar Compounds
[4-[(E)-2-cyano-3-(4-aminophenyl)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate: Similar structure but with an amino group instead of a nitro group.
[4-[(E)-2-cyano-3-(4-hydroxyphenyl)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in [4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate distinguishes it from similar compounds. This functional group can significantly impact the compound’s reactivity, biological activity, and potential applications. The nitro group can participate in unique chemical reactions and interactions, making this compound valuable for specific research and industrial purposes.
Properties
IUPAC Name |
[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O6/c1-16-3-6-18(7-4-16)25(30)34-22-12-5-17(14-23(22)33-2)13-19(15-26)24(29)27-20-8-10-21(11-9-20)28(31)32/h3-14H,1-2H3,(H,27,29)/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEUQCRPYIOVLX-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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